molecular formula C23H35NO10 B3038153 Spiracine CAS No. 77156-24-2

Spiracine

Cat. No.: B3038153
CAS No.: 77156-24-2
M. Wt: 485.5 g/mol
InChI Key: ZMTPMWQLYFVWSP-YHWJFGDTSA-N
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Description

Spiracine is a naturally occurring alkaloid known for its complex molecular structure and significant biological activities. It is primarily isolated from certain plant species and has garnered interest due to its potential therapeutic applications. The compound’s unique spirocyclic framework contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiracine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. The process typically involves:

    Formation of the Intermediate: Initial steps involve the preparation of a suitable intermediate, often through aldol condensation or Michael addition reactions.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the spirocyclic core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve:

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and crystallization techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Spiracine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Spiracine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying spirocyclic frameworks and their reactivity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of Spiracine involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: this compound can inhibit or activate enzymes involved in critical biological processes.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Induce Apoptosis: In cancer cells, this compound can induce programmed cell death through various pathways, including mitochondrial and death receptor pathways.

Comparison with Similar Compounds

Similar Compounds

    Spironolactone: A spirocyclic compound with diuretic and antihypertensive properties.

    Spirooxindoles: Known for their anticancer and anti-inflammatory activities.

    Spirocyclic Lactones: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness of Spiracine

This compound stands out due to its unique spirocyclic framework and the presence of multiple functional groups, which contribute to its diverse biological activities. Unlike other similar compounds, this compound has shown a broader spectrum of activity and higher potency in various biological assays.

Properties

IUPAC Name

(1R,19R)-4,5,9-trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO10/c1-6-21(5,29)23(31)17(25)18(26)33-13(4)22(30,12(2)3)19(27)32-11-14-7-9-24-10-8-15(16(14)24)34-20(23)28/h7,12-13,15-17,25,29-31H,6,8-11H2,1-5H3/t13?,15-,16-,17?,21?,22?,23?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPMWQLYFVWSP-YHWJFGDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998413
Record name 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-24-2
Record name 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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